Cy5.5 dbco

概要

説明

Cy5.5 dibenzocyclooctyne is a near-infrared fluorescent dye that is widely used in bioorthogonal chemistry. It is an azide-reactive probe that allows for the imaging of azide-tagged biomolecules through a copper-free “click reaction”. This reaction forms a stable triazole without the need for a copper catalyst or elevated temperatures, making it ideal for detecting azide-tagged biomolecules under mild conditions .

作用機序

Target of Action

Cy5.5 DBCO is a click chemistry reagent . Its primary targets are azide-tagged biomolecules . The compound is used for imaging these biomolecules, making it a valuable tool in biological research and drug development .

Mode of Action

The DBCO moiety in this compound reacts with azides to form a stable triazole . This allows for the detection of azide-tagged biomolecules under mild conditions .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific azide-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage between the dbco moiety and azides .

Pharmacokinetics

The pharmacokinetic properties of Cy5It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the imaging of azide-tagged biomolecules . This is achieved through the formation of a stable triazole linkage, which can be detected under mild conditions .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is ideal for applications where the presence of copper is a concern . Additionally, its water solubility could influence its action, efficacy, and stability in different environments.

生化学分析

Biochemical Properties

The DBCO moiety in Cy5.5 DBCO reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, allowing the detection of azide-tagged biomolecules under mild conditions . This makes this compound an ideal alternative in applications where the presence of copper is a concern .

Cellular Effects

This compound has been used for specific labeling of cellular target proteins and studying drug target engagement with drug surrogates in live cells . It enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy .

Molecular Mechanism

The mechanism of action of this compound involves a strain-promoted azide–alkyne cycloaddition (SPAAC) reaction . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .

Temporal Effects in Laboratory Settings

The stability of this compound allows for its use over extended periods in laboratory settings

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . For instance, it has been used for manipulation of calcium influx in vivo using copper-free click chemistry-mediated site-specific labeling and light activation of calcium channel proteins .

Metabolic Pathways

Its role in the SPAAC reaction suggests potential interactions with enzymes or cofactors involved in azide-tagged biomolecule pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the nature of the azide-tagged biomolecules it interacts with . Its localization or accumulation can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound is largely dependent on the azide-tagged biomolecules it is bound to . Its activity or function can be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cy5.5 dibenzocyclooctyne involves the conjugation of the Cy5.5 fluorophore with a dibenzocyclooctyne moiety. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of over 90% .

Industrial Production Methods

Industrial production of Cy5.5 dibenzocyclooctyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability and shelf life .

化学反応の分析

Types of Reactions

Cy5.5 dibenzocyclooctyne primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This type of reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper catalyst .

Common Reagents and Conditions

The most common reagent used with Cy5.5 dibenzocyclooctyne is an azide-functionalized compound. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments, making it suitable for biological applications .

Major Products Formed

The major product formed from the reaction of Cy5.5 dibenzocyclooctyne with azides is a stable triazole. This product is highly stable and can be used for various imaging and labeling applications .

科学的研究の応用

類似化合物との比較

Similar Compounds

Alexa Fluor 680: Another near-infrared dye used for similar applications but requires a copper catalyst for the click reaction.

DyLight 680: Similar to Cy5.5 dibenzocyclooctyne but may have different spectral properties and stability.

IRDye 680: Another alternative with similar applications but different chemical properties.

Uniqueness

Cy5.5 dibenzocyclooctyne stands out due to its ability to undergo copper-free click reactions, making it safer and more suitable for live-cell imaging and other biological applications. Its high photostability and minimal autofluorescence also make it a preferred choice for many researchers .

生物活性

Cy5.5 DBCO (dibenzocyclooctyne-Cy5.5) is a fluorescent probe widely used in biological imaging and click chemistry applications. Its unique properties allow for the selective labeling of azide-tagged biomolecules without the need for copper catalysis, making it a valuable tool in various research fields, including cancer biology, cellular imaging, and drug delivery.

This compound is characterized by its strong fluorescence and photostability, with maximum absorption and emission wavelengths at 678 nm and 694 nm, respectively. It is water-soluble and exhibits minimal autofluorescence, which is advantageous for biological imaging applications. The compound has a molecular weight of 1161.34 g/mol and is available in various quantities, including 1 mg, 5 mg, 25 mg, and 100 mg .

| Property | Value |

|---|---|

| Absorption Maxima | 678 nm |

| Emission Maxima | 694 nm |

| Extinction Coefficient | 190,000 L/mol/cm |

| Molecular Weight | 1161.34 g/mol |

| Solubility | Water, DMSO, DMF |

| Purity | >95% (HPLC) |

The primary mechanism of this compound involves its reaction with azides through a copper-free "click reaction." This reaction forms a stable triazole linkage under mild conditions, allowing for the labeling of biomolecules without the complications associated with copper catalysis . This property is particularly beneficial in biological systems where copper can be toxic or interfere with cellular processes.

Imaging Azide-Tagged Biomolecules

This compound has been extensively utilized in bioimaging to visualize azide-modified biomolecules. For instance, studies have demonstrated that this compound effectively labels azido groups expressed on cancer cells, allowing researchers to track cellular processes and interactions in real-time .

Case Study: Cancer Cell Imaging

In a study involving LS174T colon cancer cells treated with azido sugars (Ac4ManAz), significant fluorescence was observed when labeled with DBCO–Cy5. The fluorescence intensity was approximately five times greater compared to control groups treated with PBS alone, indicating successful metabolic labeling of the cells . Flow cytometry further confirmed enhanced Cy5 fluorescence in azido-treated cells.

Biodistribution Studies

This compound has also been employed in biodistribution studies to assess the targeting efficiency of therapeutic agents. For example, when injected intravenously into mouse models alongside azido sugars, researchers observed distinct accumulation of Cy5 fluorescence in tumors treated with Ac4ManAz compared to controls . This highlights its potential for targeted drug delivery systems.

Toxicity and Safety Profile

While this compound is generally considered safe for laboratory use, it is essential to evaluate its cytotoxicity in specific applications. A comparative study on the cytotoxic effects of various concentrations of DBCO revealed that while it exhibited some cytotoxicity at higher concentrations, it was well-tolerated at lower doses commonly used in imaging applications .

特性

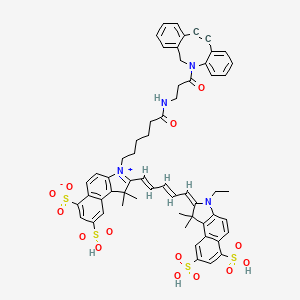

IUPAC Name |

3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRGNBPOXZSARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H58N4O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1175.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。